3-(4-BOC-Aminophenyl)phenol
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Overview
Description
3-(4-BOC-Aminophenyl)phenol: is a chemical compound with the molecular formula C17H19NO3 . It is also known by its IUPAC name, 4-[(tert-butoxycarbonyl)amino]-3’-hydroxy-1,1’-biphenyl . This compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-BOC-Aminophenyl)phenol typically involves the following steps:
Protection of the Amino Group: The amino group of 4-aminophenyl is protected using tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine. This reaction forms the BOC-protected amine.
Coupling Reaction: The BOC-protected amine is then coupled with phenol using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or a similar reagent to form the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+) can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones
Reduction: Aminophenols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry: 3-(4-BOC-Aminophenyl)phenol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: In medicinal chemistry, it serves as a building block for the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of 3-(4-BOC-Aminophenyl)phenol depends on its specific application. In organic synthesis, the BOC group protects the amino group from unwanted reactions, allowing selective reactions to occur at other functional groups. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, influencing the reactivity and properties of the compound .
Comparison with Similar Compounds
4-(3-BOC-Aminophenyl)phenol: Similar structure but with different positioning of the BOC group.
3-Aminophenol: Lacks the BOC protecting group, making it more reactive.
4-Aminophenol: Similar to 3-aminophenol but with the amino group in a different position.
Uniqueness: 3-(4-BOC-Aminophenyl)phenol is unique due to the presence of the BOC protecting group, which provides stability and selectivity in synthetic reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
tert-butyl N-[4-(3-hydroxyphenyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-17(2,3)21-16(20)18-14-9-7-12(8-10-14)13-5-4-6-15(19)11-13/h4-11,19H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIGIXLZDXZDHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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